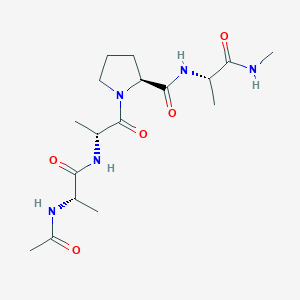
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the synthesized peptide.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with intact disulfide bonds.
Substitution: Modified peptide with substituted side chains.
Aplicaciones Científicas De Investigación
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide depends on its specific interactions with molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include:
Receptor binding: Interaction with cell surface receptors to trigger intracellular signaling cascades.
Enzyme inhibition: Binding to enzyme active sites, preventing substrate access and inhibiting enzymatic activity.
Protein-protein interactions: Disrupting or stabilizing interactions between proteins, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanine methyl ester
- N-Acetyl-L-prolyl-L-phenylalanine methyl ester
- N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-aspartyl chloromethyl ketone
Uniqueness
N-Acetyl-L-alanyl-D-alanyl-L-prolyl-N-methyl-L-alaninamide is unique due to its specific sequence and stereochemistry, which confer distinct biological properties and potential applications. Its combination of L- and D-amino acids and the presence of N-methyl and acetyl groups contribute to its stability and functionality in various research contexts.
Propiedades
Número CAS |
86778-52-1 |
|---|---|
Fórmula molecular |
C17H29N5O5 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2R)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H29N5O5/c1-9(14(24)18-5)20-16(26)13-7-6-8-22(13)17(27)11(3)21-15(25)10(2)19-12(4)23/h9-11,13H,6-8H2,1-5H3,(H,18,24)(H,19,23)(H,20,26)(H,21,25)/t9-,10-,11+,13-/m0/s1 |
Clave InChI |
DNMQHWXEUBIHGP-KQXIARHKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


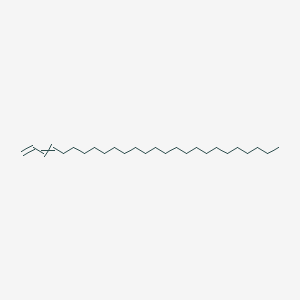

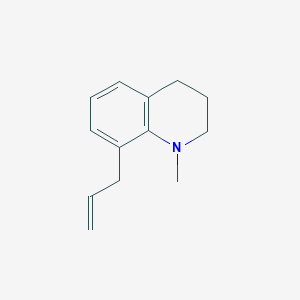
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
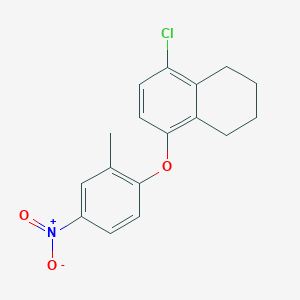
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)

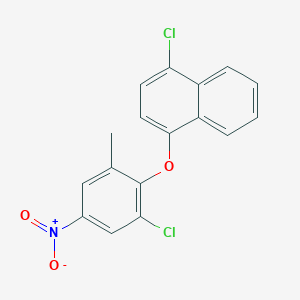
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
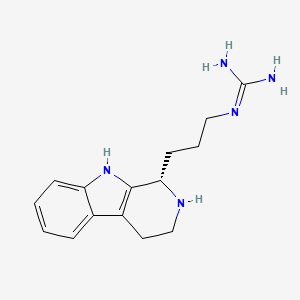

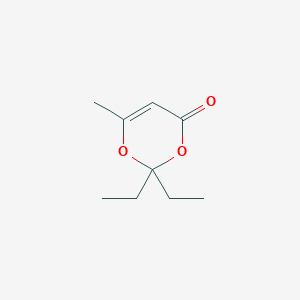
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)
